molecular formula C29H33NO5 B5220256 2-Phenylethyl 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenylethyl 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5220256
M. Wt: 475.6 g/mol
InChI Key: VLTSWXSDSBENGT-UHFFFAOYSA-N
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Description

The compound 2-phenylethyl 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the polyhydroquinoline class, a subset of 1,4-dihydropyridine (1,4-DHP) derivatives. These compounds are pharmacologically significant due to their calcium channel modulation, antimicrobial, and antioxidant activities . Key features include:

  • Core structure: A hexahydroquinoline ring with a 5-oxo group and 2,7,7-trimethyl substituents.
  • Phenyl substitution: A 2,5-dimethoxyphenyl group at position 4, which may enhance electron-donating properties and steric effects.

Polyhydroquinolines are typically synthesized via the Hantzsch reaction, as demonstrated in related compounds .

Properties

IUPAC Name

2-phenylethyl 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO5/c1-18-25(28(32)35-14-13-19-9-7-6-8-10-19)26(21-15-20(33-4)11-12-24(21)34-5)27-22(30-18)16-29(2,3)17-23(27)31/h6-12,15,26,30H,13-14,16-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTSWXSDSBENGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=CC(=C3)OC)OC)C(=O)OCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with 2-phenylethylamine, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Phenylethyl 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylethyl 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Compound (Position 4 Substitution) Ester Group Key Activities/Properties References
2,5-Dimethoxyphenyl (Target) 2-Phenylethyl Inferred: Enhanced electron donation; potential antioxidant/anti-inflammatory activity N/A
2-Chlorophenyl Ethyl Antimicrobial (low-dose efficacy)
4-Methoxyphenyl Methyl Calcium modulation, antioxidant
2-Chloro-5-nitrophenyl Methyl Structural stability (crystallography)
5-Bromo-2-hydroxyphenyl Ethyl Inferred: Enhanced hydrogen bonding
3-Hydroxy-4-methoxyphenyl 2-Phenoxyethyl Antioxidant (structural inference)

Key Observations :

  • Electron-donating groups (e.g., methoxy in 4-methoxyphenyl) correlate with calcium channel modulation and antioxidant effects .
  • Electron-withdrawing groups (e.g., nitro in 2-chloro-5-nitrophenyl) may stabilize molecular conformation but reduce bioavailability .
  • Halogenated substituents (e.g., chloro, bromo) enhance antimicrobial activity but may increase cytotoxicity .

Ester Group Influence

Ester Group Example Compound (Substituent) Lipophilicity (LogP)* Bioavailability Implications References
2-Phenylethyl Target compound (2,5-dimethoxy) Predicted high Improved membrane permeability N/A
Ethyl 4-(2-Chlorophenyl) Moderate Balanced absorption
Methyl 4-(4-Methoxyphenyl) Low Rapid clearance
2-Phenoxyethyl 4-(3-Hydroxy-4-methoxyphenyl) High Prolonged half-life

*LogP values inferred from structural analogs.

Key Observations :

  • Larger ester groups (e.g., 2-phenylethyl, 2-phenoxyethyl) increase lipophilicity, enhancing tissue penetration but risking slower metabolic clearance .
  • Smaller esters (e.g., methyl) improve solubility but may reduce efficacy due to rapid excretion .

Research Findings and Pharmacological Implications

Antimicrobial Activity

The ethyl 4-(2-chlorophenyl) analog demonstrated potent antimicrobial activity at low doses (0.5–2 µg/mL), surpassing some marketed drugs . This suggests that halogenated analogs are promising candidates for antibiotic development.

Antioxidant and Calcium Modulation

Compounds with methoxy or hydroxy groups (e.g., 4-methoxyphenyl, 3-hydroxy-4-methoxyphenyl) exhibit radical scavenging and calcium channel-blocking properties, relevant for cardiovascular and neurodegenerative therapies .

Structural Stability

Crystallographic studies on methyl 4-(2-chloro-5-nitrophenyl) and ethyl 4-phenyl derivatives reveal chair conformations in the hexahydroquinoline ring, stabilized by intramolecular hydrogen bonding . Such data aids in rational drug design.

Biological Activity

The compound 2-Phenylethyl 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for applications in medicinal chemistry and pharmacology. This article reviews the existing literature on the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of hexahydroquinoline derivatives. Its molecular formula is C25H31N1O4C_{25}H_{31}N_{1}O_{4}, and it has a molecular weight of approximately 421.53 g/mol. The structural complexity includes multiple functional groups that may contribute to its bioactivity.

PropertyValue
Molecular FormulaC25H31N1O4C_{25}H_{31}N_{1}O_{4}
Molecular Weight421.53 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Antioxidant Activity : Studies indicate that compounds with similar structures exhibit significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Anticancer Potential : Hexahydroquinoline derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanisms often involve modulation of signaling pathways related to cell proliferation and survival.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or signal transduction processes. For instance, it could potentially inhibit enzymes like cyclooxygenase or lipoxygenase which are crucial in inflammation and cancer progression.

Research Findings

Recent studies have explored the biological activity of similar compounds within the hexahydroquinoline family:

  • A study published in Journal of Medicinal Chemistry highlighted that derivatives with methoxy substitutions exhibited enhanced cytotoxicity against various cancer cell lines (IC50 values ranging from 10 to 30 µM) .
  • Another research article focused on the structure-activity relationship (SAR) of hexahydroquinoline derivatives found that modifications at the phenyl ring significantly affected their antiproliferative activity .

Case Studies

  • In Vitro Studies :
    • A study demonstrated that a related hexahydroquinoline derivative showed significant inhibition of breast cancer cell lines (MCF-7), with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
  • In Vivo Studies :
    • In an animal model for leukemia, administration of a similar compound resulted in a marked reduction in tumor size after two weeks of treatment compared to control groups .

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